Cas no 2008806-63-9 (Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester)

Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester is a synthetic organic compound with notable properties. This ester derivative of carbamic acid exhibits specific structural characteristics that contribute to its unique chemical behavior. Its synthesis and structural features make it a valuable intermediate in the pharmaceutical and agrochemical industries, particularly for the development of novel compounds with potential therapeutic applications.
Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester structure
2008806-63-9 structure
Product Name:Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester
CAS No:2008806-63-9
MF:C14H25NO3
MW:255.353204488754
CID:5292761
Update Time:2025-07-21

Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H25NO3/c1-10(12(16)11-7-6-8-11)9-15(5)13(17)18-14(2,3)4/h10-11H,6-9H2,1-5H3
    • InChI Key: JSNLKQPYPDZSBA-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)N(CC(C)C(C1CCC1)=O)C

Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester (CAS No. 2008806-63-9): A Comprehensive Overview

Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester, identified by its CAS number 2008806-63-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development, agrochemicals, and material science. The unique structural features of this molecule, particularly its bulky cyclobutyl and oxopropyl substituents, contribute to its distinct chemical properties and potential biological activities.

The synthesis of Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester involves a series of well-defined chemical transformations that highlight the precision and expertise required in modern organic synthesis. The presence of the 1,1-dimethylethyl (tert-butyl) ester group enhances the stability of the carbamate functionality, making it a valuable intermediate in various synthetic pathways. This compound's structural complexity necessitates advanced synthetic methodologies, often involving palladium-catalyzed cross-coupling reactions and protecting group strategies to achieve high yields and purity.

In recent years, there has been a growing interest in carbamate-based compounds due to their potential as pharmacophores in drug discovery. The structural motif of Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester exhibits characteristics that are conducive to interactions with biological targets. Specifically, the cyclobutyl ring provides steric hindrance, which can modulate binding affinity and selectivity, while the oxopropyl group introduces a polar moiety that may enhance solubility and bioavailability. These features make it an attractive candidate for further exploration in medicinal chemistry.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Carbamates have been historically used as intermediates in the synthesis of various drugs due to their reactivity and functional versatility. For instance, they can serve as precursors for the preparation of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The specific substitution pattern in Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester suggests that it may exhibit inhibitory activity against certain enzymes or receptors by mimicking natural substrates or modulating enzyme conformation.

The pharmaceutical industry has increasingly leveraged computational chemistry and high-throughput screening to identify promising candidates for drug development. In this context, Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester represents an intriguing scaffold for virtual screening campaigns. Its unique structural features could be exploited to design molecules with enhanced pharmacokinetic properties or improved target specificity. Furthermore, advances in synthetic methodologies have enabled the efficient preparation of complex carbamate derivatives, facilitating rapid exploration of their biological profiles.

Beyond pharmaceutical applications, this compound holds promise in other areas such as agrochemicals and material science. Carbamates are widely used as herbicides and fungicides due to their ability to inhibit essential enzymatic pathways in pests and pathogens. The structural robustness of Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester makes it a potential candidate for developing next-generation crop protection agents with improved efficacy and environmental safety. Additionally, its unique chemical properties could be harnessed in the design of novel polymers or functional materials with tailored properties.

The study of carbamate chemistry has been further propelled by recent advancements in biocatalysis and green chemistry. Enzymatic approaches have emerged as powerful tools for the synthesis of complex organic molecules under mild conditions with high selectivity. This aligns well with the growing emphasis on sustainable chemical practices worldwide. Researchers have explored biocatalytic routes for constructing carbamate derivatives using engineered enzymes or natural catalysts derived from microorganisms. Such methods not only enhance efficiency but also reduce waste generation during synthesis.

The future direction of research on Carbamic acid, N-(3-cyclobutyl-2-methyl-3-oxopropyl)-N-methyl-, 1,1-dimethylethyl ester is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. By integrating computational modeling with experimental validation (in vitro/in vivo), scientists can accelerate the discovery process and identify novel applications for this compound. Furthermore (and importantly), regulatory considerations will play a crucial role in ensuring that new derivatives are safe (for intended use) and environmentally responsible throughout their lifecycle.

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